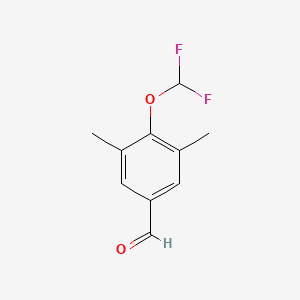
(2-Fluoro-4-methylpyridin-3-yl)boronic acid
概要
説明
“(2-Fluoro-4-methylpyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BFNO2 . It has an average mass of 154.935 Da and a monoisotopic mass of 155.055389 Da .
Synthesis Analysis
The synthesis of pyridinylboronic acids, such as “(2-Fluoro-4-methylpyridin-3-yl)boronic acid”, often involves palladium-catalyzed cross-coupling reactions . Another method involves iridium or rhodium-catalyzed C-H or C-F borylation . These methods are generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis
The molecular structure of “(2-Fluoro-4-methylpyridin-3-yl)boronic acid” consists of a pyridine ring with a fluorine atom and a methyl group attached to it, along with a boronic acid group .Chemical Reactions Analysis
Boronic acids, including “(2-Fluoro-4-methylpyridin-3-yl)boronic acid”, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This makes them useful in various sensing applications . They also play a crucial role in carbohydrate chemistry and glycobiology .Physical And Chemical Properties Analysis
“(2-Fluoro-4-methylpyridin-3-yl)boronic acid” has a predicted boiling point of 341.5±52.0 °C and a predicted density of 1.28±0.1 g/cm3 . It has a pKa value of 6.75±0.58 (Predicted) .科学的研究の応用
Molecular Structure and Interactions :
- Hernández-Negrete et al. (2021) explored the molecular structure and interactions of an oxaborol derivative obtained from the reaction of L-proline with 2-fluoro-3-pyridineboronic acid. This compound showed promise for medical, pharmacological, and biological applications due to its ability to interact with organic compounds and biological molecules (Hernández-Negrete et al., 2021).
Structure-Reactivity Relationships in Biomaterials :
- Brooks et al. (2018) studied the binding of various boronic acids, including structures similar to (2-Fluoro-4-methylpyridin-3-yl)boronic acid, with biologically relevant diols. This research is significant for developing materials with responsive behavior in biomaterials applications (Brooks, Deng, & Sumerlin, 2018).
Applications in Organic Synthesis and Chemistry :
- Gozdalik et al. (2017) discussed the properties and applications of fluoro-substituted boronic acids in organic synthesis, analytical chemistry, and medicine. This research highlights the significance of electron-withdrawing character of fluorine atoms in influencing the properties of such compounds (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Sensing Applications :
- Lacina et al. (2014) reviewed the use of boronic acids in sensing applications. The interaction of boronic acids with diols and strong Lewis bases, such as fluoride or cyanide ions, makes them useful in various sensing scenarios (Lacina, Skládal, & James, 2014).
Biological Activity and Fluorescence Studies :
- Melavanki (2018) investigated the fluorescence quenching properties of boronic acid derivatives, including those similar to (2-Fluoro-4-methylpyridin-3-yl)boronic acid. These studies are crucial for designing fluorescent sensors and understanding biological activity (Melavanki, 2018).
作用機序
Target of Action
Boronic acids, including this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in the synthesis of many organic compounds.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a source of an organoboron reagent . The organoboron reagent is transferred from boron to palladium during the transmetalation step of the reaction . This process allows the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of various organic compounds .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds synthesized .
Pharmacokinetics
It’s worth noting that the compound’s properties, such as its boiling point and density, have been predicted . These properties could potentially influence its pharmacokinetic behavior.
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds . This process is fundamental to the synthesis of a wide range of organic compounds, which can have various effects at the molecular and cellular levels depending on their specific structures and properties .
Action Environment
The action of (2-Fluoro-4-methylpyridin-3-yl)boronic acid, like many chemical reactions, can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other environmental factors, such as pH and the presence of other chemicals, could also potentially influence its reactivity and efficacy in Suzuki-Miyaura cross-coupling reactions .
Safety and Hazards
将来の方向性
Boronic acids, including “(2-Fluoro-4-methylpyridin-3-yl)boronic acid”, have immense potential in scientific research. They are valuable in medicinal chemistry and drug discovery, and their use in various areas ranging from biological labelling, protein manipulation and modification, to separation and the development of therapeutics is being explored .
特性
IUPAC Name |
(2-fluoro-4-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDOIUIFXLVQPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1F)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376755 | |
| Record name | (2-Fluoro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methylpyridin-3-yl)boronic acid | |
CAS RN |
1029654-30-5 | |
| Record name | (2-Fluoro-4-methylpyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



acetic acid](/img/structure/B1332885.png)
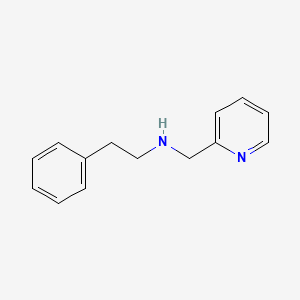
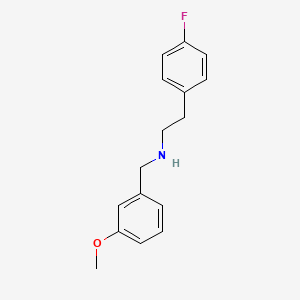
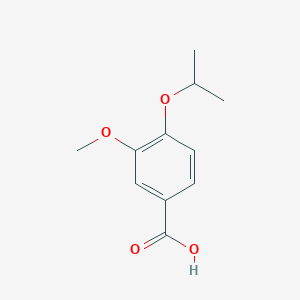
![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)
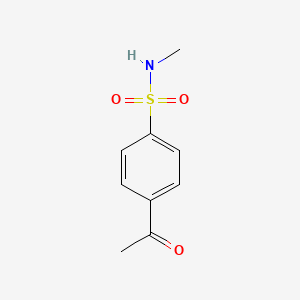


![([(3,5-Dimethylisoxazol-4-YL)methyl]thio)acetic acid](/img/structure/B1332908.png)

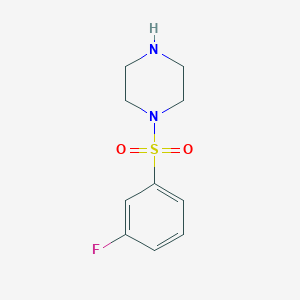
![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)

